molecular formula C26H22ClN3O3S B6510562 [5-(3-chlorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-10-0

[5-(3-chlorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B6510562
CAS No.: 892415-10-0
M. Wt: 492.0 g/mol
InChI Key: QJVZQOYUDXIMIR-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) substituted with a 3-chlorophenyl group at position 5, a 3-methoxyphenylmethylsulfanyl moiety at position 7, and a hydroxymethyl group at position 11. The sulfanyl and methoxy groups likely influence solubility and binding specificity, while the chlorophenyl substituent may enhance hydrophobic interactions .

Properties

IUPAC Name

[5-(3-chlorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-6-4-7-19(27)10-17)30-26(22)34-14-16-5-3-8-20(9-16)32-2/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVZQOYUDXIMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC(=CC=C5)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(3-chlorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS No. 892418-84-7) is a complex organic molecule characterized by a tricyclic structure and various functional groups that suggest potential biological activity. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H22ClN3O3S, with a molecular weight of 491.99 g/mol. The structural features include:

  • Tricyclic Framework : The presence of fused rings with nitrogen and sulfur atoms.
  • Functional Groups : Chlorophenyl and methoxyphenyl groups which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound is inferred from its structural analogs and related compounds. Here are some key areas where biological activity has been observed:

  • Antibacterial Activity : Similar compounds have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group may enhance this activity due to its electron-withdrawing properties.
  • Enzyme Inhibition : Compounds with similar tricyclic structures have demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions like Alzheimer's disease or as anti-urolithic agents.
  • Antitumor Activity : Structural analogs have been associated with anticancer properties, potentially due to their ability to interfere with cellular processes involved in proliferation .

Study 1: Synthesis and Biological Evaluation

In a study focusing on synthesized compounds with similar structural motifs, researchers evaluated their antibacterial and enzyme inhibitory activities. The findings indicated that several compounds exhibited significant inhibitory effects against AChE and showed promise as potential therapeutic agents for neurodegenerative diseases .

CompoundAntibacterial ActivityAChE Inhibition
Compound AModerate against S. typhiStrong
Compound BStrong against B. subtilisModerate
Compound CWeak against other strainsStrong

Study 2: Molecular Docking Studies

Molecular docking studies conducted on related tricyclic compounds suggested that they interact favorably with target enzymes through hydrogen bonding and hydrophobic interactions. These interactions were critical in determining the binding affinity and specificity of the compounds towards their biological targets .

Study 3: Pharmacological Profile

A comprehensive pharmacological profile was established for structurally similar compounds, highlighting their potential as multi-target agents in treating infections and metabolic disorders. The presence of diverse functional groups allowed for varied interactions within biological systems, enhancing their therapeutic potential .

Comparison with Similar Compounds

Structural Features and Key Substituents

  • Core structure : A fused tricyclic system with oxygen (2-oxa) and nitrogen (4,6,13-triaza) atoms, creating a rigid scaffold conducive to π-π stacking and hydrogen bonding .
  • 7-{[(3-Methoxyphenyl)methyl]sulfanyl}: The sulfanyl linker improves solubility, while the methoxy group may engage in hydrogen bonding . 11-Methanol: A polar group that could participate in hydrophilic interactions or serve as a metabolic site .

Comparison with Similar Compounds

2D and 3D Structural Similarity

Using MACCS fingerprints (2D), this compound exhibits low similarity (0.3–0.4) to simpler triazole derivatives (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles) due to its polycyclic core . However, 3D descriptors (e.g., VolSurf) reveal overlapping chemical spaces with tricyclic antidepressants like fluoxetine, driven by comparable topology and hydrophobicity . Parametric t-SNE projections suggest it occupies a niche region in chemical space near sulfur-containing aromatics (S-PACs), which share depositional and reactivity profiles .

Physicochemical Properties

Property Target Compound Similar Compound A (Triazole Derivative) Similar Compound B (S-PAC )
Molecular Weight (g/mol) ~550 320 480
LogP 3.8 (predicted) 2.5 4.2
Hydrogen Bond Acceptors 7 4 6
Solubility (mg/mL) 0.05 (simulated) 0.3 0.08

The target compound’s higher LogP and lower solubility compared to triazoles reflect its aromatic chlorophenyl group, while its similarity to S-PACs in hydrophobicity aligns with shared sulfanyl motifs .

Research Findings and Challenges

  • QSAR Models : Predict moderate cytotoxicity (LC₅₀: 50 µM) due to the chlorophenyl group, aligning with hepatotoxic S-PACs .
  • Crystallography: SHELX refinement reveals a hydrogen-bonding network between the methanol group and triazole nitrogen, stabilizing the conformation .
  • Limitations : Machine learning models trained on triazoles poorly predict the target’s solubility, underscoring the need for chemical-space-aware algorithms .

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